5-chloro-2-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-15-4-7-17(20)14-19(15)25(23,24)21-11-10-16-5-8-18(9-6-16)22-12-2-3-13-22/h4-9,14,21H,2-3,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAYHBCQWBPRTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC2=CC=C(C=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various cellular targets.
Mode of Action
Based on its structural similarity to other pyrrolidine derivatives, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or disrupting membrane integrity.
Biochemical Pathways
Pyrrolidine derivatives have been shown to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine. These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
Similar compounds have been shown to exert a variety of effects, including altering cell signaling pathways, inhibiting enzyme activity, and inducing cell death.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets.
Biological Activity
5-chloro-2-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound has been studied for its antimicrobial properties, antiproliferative effects, and possible applications in cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, research findings, and case studies.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C16H22ClN3O2S
- Molecular Weight : 353.88 g/mol
Antimicrobial Activity
Research has demonstrated that sulfonamides, including derivatives like this compound, exhibit significant antimicrobial properties. A study evaluated various sulfonamide derivatives against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound displayed notable activity with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against MRSA strains .
Antiproliferative Effects
In vitro studies have shown that this compound exhibits antiproliferative activity against several cancer cell lines. The compound's effectiveness was assessed using the GI50 metric, which indicates the concentration required to inhibit cell growth by 50%. For instance, related compounds in the same class demonstrated GI50 values of 38 nM, indicating substantial potency against cancer cell proliferation .
The biological activity of this compound is believed to involve inhibition of specific enzymes or pathways critical for bacterial growth and cancer cell proliferation. Sulfonamides typically act by inhibiting dihydropteroate synthase in bacterial folate synthesis, leading to bactericidal effects. In cancer cells, they may interfere with metabolic pathways that are essential for rapid cell division .
Study on Antimicrobial Efficacy
A detailed study conducted by researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound was particularly effective against MRSA strains, with an MIC significantly lower than that of many other tested compounds .
Evaluation of Antiproliferative Activity
Another investigation focused on the antiproliferative properties of this compound against different cancer cell lines. The study reported varying degrees of activity across cell lines, with some derivatives exhibiting lower GI50 values than others. This suggests that structural modifications can lead to enhanced antiproliferative effects .
Data Summary Table
| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |
|---|---|---|---|
| Antimicrobial | 5-chloro-2-methyl-N-(4-(pyrrolidin-1-yl)... | 15.62 - 31.25 μmol/L | Effective against MRSA |
| Antiproliferative | Related compounds (e.g., GI50 values) | 31 nM - 54 nM | Potent against various cancer cells |
| Mechanism | Inhibition of folate synthesis | N/A | Targeting bacterial growth |
Scientific Research Applications
The compound 5-chloro-2-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies, while providing comprehensive insights from verified sources.
Chemical Properties and Structure
This compound has a complex structure characterized by the presence of a sulfonamide group, a chloro substituent, and a pyrrolidine moiety. Its molecular formula is , with a molecular weight of approximately 365.89 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer properties of sulfonamide derivatives, including this compound. Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, in vitro assays demonstrated that it inhibits cell growth with a GI50 value comparable to established anticancer agents.
Case Study: Antiproliferative Activity
A study conducted by researchers at the University of Aberdeen explored the structure-activity relationship (SAR) of sulfonamide derivatives. The findings revealed that the presence of the pyrrolidine substituent enhances the compound's binding affinity to cancer cell receptors, leading to increased antiproliferative effects. The study reported GI50 values as low as 35 nM for certain derivatives, indicating potent activity against cancer cells .
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial properties , and this compound is no exception. Its mechanism of action involves inhibiting bacterial folate synthesis, which is crucial for DNA and RNA synthesis.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This table summarizes the MIC values against various pathogens, demonstrating the compound's potential as an antimicrobial agent.
Neurological Applications
The pyrrolidine moiety in the compound suggests potential neurological applications , particularly in treating disorders such as anxiety and depression. The structural similarity to known psychoactive compounds indicates that it might interact with neurotransmitter systems.
Case Study: Neuropharmacological Effects
Research published in pharmacological journals has indicated that derivatives with similar structures exhibit anxiolytic effects in animal models. The compound's ability to modulate serotonin receptors may contribute to its therapeutic potential in treating mood disorders .
Comparison with Similar Compounds
Key Findings :
- The target compound lacks reported antimicrobial activity, whereas highlights Compounds 11 and 18 as potent antimicrobial agents due to their chloro-benzoyl and pyrimidinyl substituents .
- The piperidine-pyrazole derivative () may exhibit improved CNS penetration due to its smaller molecular weight (363.8 g/mol) compared to the target compound .
Q & A
Q. What methodologies are recommended for synthesizing 5-chloro-2-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide?
Synthesis of benzenesulfonamide derivatives typically involves multi-step reactions, starting with coupling sulfonyl chlorides to amine-bearing intermediates. For example, analogous compounds are synthesized via:
- Step 1 : Activation of the carboxylic acid (e.g., 2-methoxy-5-chlorobenzoic acid) using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0°C (yield: 37%) .
- Step 2 : Sulfonamide formation by reacting the intermediate with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine).
Key considerations include optimizing reaction temperature, solvent choice (e.g., DCM or DMF), and purification via column chromatography.
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and chemical environments. For example, benzenesulfonamide analogues show aromatic protons at δ 7.2–7.8 ppm and methyl groups at δ 2.1–2.5 ppm .
- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and torsional conformations. For instance, sulfonamide derivatives often exhibit hydrogen-bonded networks between sulfonyl oxygen and adjacent amine groups .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
Advanced Research Questions
Q. What strategies can resolve contradictory biological activity data for this compound?
Discrepancies in activity (e.g., NLRP3 inflammasome inhibition vs. off-target effects) may arise from assay conditions or structural impurities. Mitigation approaches include:
- Dose-response profiling : Test multiple concentrations (e.g., 0.1–100 µM) to confirm potency thresholds .
- Metabolite screening : Use LC-MS to identify degradation products that may interfere with assays.
- Structural analogs comparison : Synthesize derivatives with modified pyrrolidine or methyl groups to isolate critical pharmacophores .
Q. How can computational modeling predict target interactions for this compound?
- Molecular docking : Use software like AutoDock Vina to simulate binding to NLRP3 (PDB ID: 6NPY). Focus on interactions between the sulfonamide group and conserved residues (e.g., Arg578, Lys470) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (ΔG < -8 kcal/mol) validate predictions .
Q. What crystallographic challenges arise in resolving this compound’s structure?
- Disordered moieties : The pyrrolidine ring or phenethyl chain may exhibit rotational disorder. Mitigate by collecting data at low temperature (100 K) and refining with restraints .
- Hydrogen bonding networks : Use SHELXL to model intermolecular interactions, particularly sulfonamide O···H–N hydrogen bonds (typical distance: 2.8–3.0 Å) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
